molecular formula C18H13Cl2N5O B2436502 3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326842-23-2

3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2436502
CAS No.: 1326842-23-2
M. Wt: 386.24
InChI Key: WSCAUJDQVZOIHJ-UHFFFAOYSA-N
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Description

3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with two 2-chlorobenzyl groups attached at positions 3 and 6.

Mechanism of Action

Target of Action

The primary target of the compound 3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, this compound can disrupt the cell cycle, preventing the proliferation of cancer cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This disruption in CDK2 activity leads to a halt in the cell cycle, preventing cell division .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, causing cell cycle arrest . This arrest can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

Like many small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized (likely in the liver), and eventually excreted

Result of Action

The result of the action of this compound is the inhibition of cell division, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . In addition, this compound may induce apoptosis, or programmed cell death, in these cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with a suitable triazole precursor, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazolo[4,5-d]pyrimidine: A related compound with similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrimidine: Another triazolopyrimidine with distinct structural features and applications.

Uniqueness

3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to the presence of two 2-chlorobenzyl groups, which enhance its biological activity and specificity. This structural feature distinguishes it from other triazolopyrimidines and contributes to its potential as a therapeutic agent.

Biological Activity

3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound exhibits diverse biological activities and potential therapeutic applications due to its unique structural features.

Chemical Structure and Properties

  • IUPAC Name : 3,6-bis[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
  • Molecular Formula : C₁₈H₁₃Cl₂N₅O
  • CAS Number : 1326842-23-2

The compound features a triazole ring fused to a pyrimidine ring with two 2-chlorobenzyl groups attached at positions 3 and 6. This configuration is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition leads to cell cycle arrest by interfering with the normal progression of the cell cycle pathways. The compound's ability to bind to CDK2 suggests its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely absorbed into the bloodstream post-administration, followed by distribution throughout the body. It is metabolized primarily in the liver and subsequently excreted.

Biological Studies and Case Studies

Research has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies showed that the compound exhibited cytotoxic effects on lung cancer cell lines H1650 and A549 with IC₅₀ values of 1.91 μM and 3.28 μM respectively, while demonstrating lower toxicity against normal cell lines (IC₅₀ = 27.43 μM) .
  • Mechanistic Insights : Studies indicated that treatment with this compound could inhibit colony formation in H1650 cells and induce apoptosis through intrinsic pathways, leading to G2/M phase cell cycle arrest .

Comparative Biological Activity Table

Compound Cell Line IC₅₀ (μM) Mechanism of Action
This compoundH16501.91CDK2 inhibition leading to apoptosis
A5493.28CDK2 inhibition leading to apoptosis
GES-127.43Less toxic; normal cell line

Properties

IUPAC Name

3,6-bis[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c19-14-7-3-1-5-12(14)9-24-11-21-17-16(18(24)26)22-23-25(17)10-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAUJDQVZOIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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